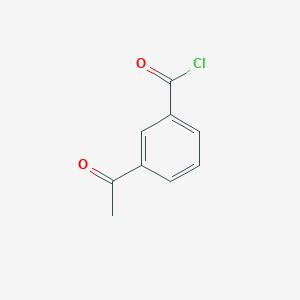
Glycer(ol-d3)
概要
説明
Glycer(ol-d3), also known as 1,2,3-Propanetriol-d3, is a deuterated form of glycerol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.
作用機序
Target of Action
Glycer(ol-d3) is the labelled analogue of Glycerol . Glycerol is an endogenous metabolite that plays a key role in lipid metabolism . It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent .
Mode of Action
The mode of action of Glycer(ol-d3) is expected to be similar to that of Glycerol. When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation .
Biochemical Pathways
Glycerol is an intermediate in carbohydrate and lipid metabolism . It is involved in various biochemical pathways, including glycolysis, gluconeogenesis, and the citrate cycle
Pharmacokinetics
It is metabolized in the liver, and the metabolites are excreted in the urine
Result of Action
The result of Glycer(ol-d3)'s action would be expected to be similar to that of Glycerol. Glycerol’s hygroscopic action leads to an increase in the water content of the feces, which can help alleviate constipation
準備方法
Synthetic Routes and Reaction Conditions
Glycer(ol-d3) is synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of Glycer(ol-d3) involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium and ensure high isotopic purity. The production involves multiple steps, including the purification of the final product to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions
Glycer(ol-d3) undergoes various chemical reactions similar to those of glycerol. These include:
Oxidation: Glycer(ol-d3) can be oxidized to form compounds such as dihydroxyacetone and glyceraldehyde.
Reduction: It can be reduced to form compounds like 1,2-propanediol.
Substitution: The hydroxyl groups in Glycer(ol-d3) can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and periodic acid (HIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Dihydroxyacetone, glyceraldehyde.
Reduction: 1,2-Propanediol.
Substitution: Various substituted glycerol derivatives depending on the reagents used.
科学的研究の応用
Glycer(ol-d3) is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.
類似化合物との比較
Similar Compounds
Glycerol: The non-deuterated form of Glycer(ol-d3), commonly used in various applications.
Glycerol-1,1,2,3,3-d5: Another deuterated form of glycerol with different deuterium labeling.
Ethylene Glycol: A dihydric alcohol with similar chemical properties but different applications.
Propylene Glycol: Another dihydric alcohol used in various industrial and pharmaceutical applications.
Uniqueness
Glycer(ol-d3) is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct advantages in tracing and studying molecular interactions and transformations, making it a preferred choice in research applications.
特性
IUPAC Name |
1,2,3-trideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-WVALGTIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC(CO[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583528 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7325-16-8 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Glycer(ol-d3) used in studies of protein dynamics?
A: Glycer(ol-d3), the deuterated form of glycerol, is often used in biophysical studies as a cryo-protectant and viscosity-increasing agent. In the context of the provided research article, a glass-forming D2O/glycer(ol-d3) solvent mixture was used [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


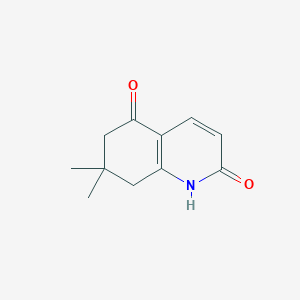
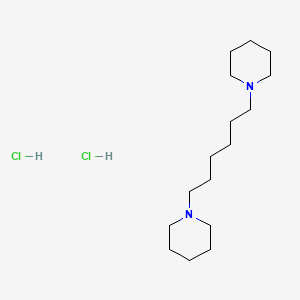
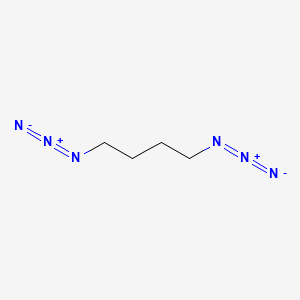
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)





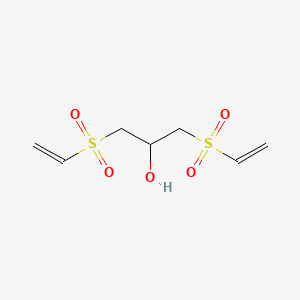

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

